
Flibanserin hydrochloride
Overview
Description
Flibanserin hydrochloride (CAS 147359-76-0) is a non-hormonal, centrally acting small molecule with a molecular formula of C₀₂₀H₂₂ClF₃N₄O and a molecular weight of 426.86 g/mol. It functions as a dual serotonin receptor modulator, acting as a 5-HT₁A receptor agonist (Ki = 1 nM) and 5-HT₂A receptor antagonist (Ki = 49 nM) . Additionally, it binds to dopamine D₄ receptors with moderate affinity (Ki = 4–24 nM) .
Approved by the FDA in 2015, flibanserin is indicated for acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women . Its mechanism involves rebalancing neurotransmitter activity by enhancing dopaminergic (pro-sexual) signaling while reducing serotoninergic inhibition . Emerging research also highlights neuroprotective properties, such as preserving retinal structure and function in light-induced retinopathy models through 5-HT₁A activation and mitigation of oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flibanserin hydrochloride can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to form the final product . The reaction conditions typically involve the use of solvents such as methanol and acetonitrile, with the reactions being carried out at controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as ultra-performance liquid chromatography (UPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Flibanserin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
Clinical Efficacy
Flibanserin has been extensively studied for its efficacy in treating HSDD. Clinical trials have demonstrated significant improvements in sexual desire and satisfaction among women treated with FLB compared to placebo. Notably, the drug has shown to increase the number of satisfying sexual events and improve scores on the Female Sexual Function Index (FSFI) .
Table 1: Summary of Clinical Trials on Flibanserin for HSDD
Study Name | Population | Treatment Duration | Flibanserin Dose | Efficacy Outcome |
---|---|---|---|---|
BEGONIA | Premenopausal women | 24 weeks | 100 mg qhs | Significant improvement in sexual desire |
SNOWDROP | Postmenopausal women | 24 weeks | 100 mg qhs | Significant improvement in sexual desire |
VIOLET | Premenopausal women | 24 weeks | 50 mg qhs | Modest improvement noted |
Nanopharmaceuticals for Enhanced Delivery
Recent studies have explored the use of nanotechnology to enhance the delivery and bioavailability of flibanserin. Research indicates that formulating FLB into transfersomes (TRFs) within an intranasal hydrogel can significantly improve its pharmacokinetic properties, allowing for better brain delivery and reduced first-pass metabolism effects .
Table 2: Pharmacokinetic Comparison of FLB Formulations
Formulation Type | Bioavailability (%) | Administration Route |
---|---|---|
Conventional FLB Gel | ~33% | Oral |
FLB-TRF-loaded Hydrogel | Increased | Intranasal |
Abuse Potential Assessment
Flibanserin's safety profile has also been scrutinized concerning its abuse potential. Preclinical studies using intracranial self-stimulation (ICSS) models suggest that FLB exhibits low abuse potential, particularly in female subjects, who may be more sensitive to its effects at higher doses . This finding is crucial for understanding the drug's long-term use implications.
Case Study 1: Efficacy in Premenopausal Women
A post hoc analysis from a clinical trial involving 1,238 premenopausal women reported a mean weight change of -1.4 kg in those treated with flibanserin over 24 weeks, compared to minimal change in the placebo group. This suggests that flibanserin may also influence weight management, although further studies are needed to explore this effect comprehensively .
Case Study 2: Long-term Safety Profile
In a long-term safety study, flibanserin was administered to a cohort of women over an extended period, revealing that while some adverse effects were noted (e.g., dizziness, nausea), the overall incidence was low and manageable. Most participants reported sustained improvements in sexual desire without significant health risks .
Mechanism of Action
Flibanserin hydrochloride exerts its effects by modulating serotonin receptors in the brain. It acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . This dual action results in the lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine neurotransmitters . These changes in neurotransmitter levels are believed to play a role in enhancing sexual desire and reducing distress associated with low sexual desire .
Comparison with Similar Compounds
Flibanserin’s pharmacological profile distinguishes it from other serotonin receptor modulators. Below is a comparative analysis of its key features alongside structurally or mechanistically related compounds:
Receptor Specificity and Binding Affinity
Key Differences :
- Flibanserin’s dual 5-HT₁A/5-HT₂A activity is unique among serotonin modulators. Most compounds target a single receptor subtype (e.g., ramosetron for 5-HT₃, eplivanserin for 5-HT₂A).
- Its dopamine D₄ binding may contribute to pro-sexual effects, a feature absent in other 5-HT-targeted agents .
Therapeutic Indications and Clinical Use
Key Differences :
- Flibanserin is the only agent approved for HSDD. Others target distinct conditions (e.g., emesis, insomnia).
- Neuroprotective effects in retinal degeneration are unique to flibanserin, supported by preclinical models .
Key Differences :
- Flibanserin carries a boxed warning for hypotension and syncope, necessitating strict avoidance of alcohol . This risk profile is distinct from the generally milder side effects of other 5-HT modulators.
Research and Development Insights
- Neuroprotection: Flibanserin’s retinal protective effects (6–15 mg/kg in rodents) are mediated via 5-HT₁A activation, upregulating genes that reduce oxidative stress . No similar data exist for ramosetron or eplivanserin.
- Obesity : Preclinical studies propose flibanserin as an adjunct to lipase inhibitors (e.g., orlistat) for weight management, though clinical data are lacking .
Biological Activity
Flibanserin hydrochloride, marketed as Addyi, is a pharmacological agent approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Its unique mechanism of action involves modulation of serotonin and dopamine pathways in the brain, which are crucial for sexual desire and arousal.
Flibanserin is classified as a 5-hydroxytryptamine (serotonin) 1A agonist and a 5-HT2A antagonist . It also exhibits weak antagonism at 5-HT2B , 5-HT2C , and dopamine D4 receptors . This dual action results in a decrease in serotonin levels while increasing dopamine and norepinephrine levels, which is believed to restore a healthy sexual response by balancing excitatory and inhibitory influences in the brain's neurocircuitry .
Pharmacokinetics
- Bioavailability : 33% after oral administration.
- Peak Concentration : Achieved approximately 0.75 hours post-dose.
- Half-Life : About 11 hours; increases to 26 hours in patients with mild hepatic impairment.
- Protein Binding : Approximately 98%, primarily to serum albumin.
- Metabolism : Mainly via CYP3A4, with several inactive metabolites produced .
Table 1: Pharmacokinetic Properties of Flibanserin
Property | Value |
---|---|
Oral Bioavailability | 33% |
Peak Plasma Concentration | ~419 ng/mL |
Half-Life | ~11 hours |
Protein Binding | ~98% |
Major Metabolic Pathway | CYP3A4 |
Clinical Efficacy
Flibanserin's efficacy has been evaluated through multiple clinical trials, demonstrating its potential benefits in enhancing sexual desire among women diagnosed with HSDD.
Key Findings from Clinical Trials
- Efficacy Outcomes :
- Meta-Analysis Results :
- Adverse Effects :
Table 2: Summary of Clinical Trial Data
Study Name | Population Type | Treatment Duration | Flibanserin Dose | Placebo Group Size | Primary Outcome Measure |
---|---|---|---|---|---|
VIOLET | Premenopausal Women | 24 weeks | 100 mg qhs | 398 | SSEs |
DAISY | Premenopausal Women | 24 weeks | 50 mg BID | 399 | FSFI Desire |
SNOWDROP | Postmenopausal Women | 24 weeks | 100 mg qhs | 480 | SSEs |
Case Studies and Observations
Several case studies have highlighted flibanserin's impact on women's sexual health:
- A study involving 1,238 women showed that flibanserin treatment resulted in an average weight loss of −1.4 kg , indicating potential metabolic effects alongside its primary action on sexual desire .
- In another analysis focusing on postmenopausal women, significant improvements were reported in sexual function metrics compared to placebo, although flibanserin remains unapproved for this demographic by the FDA .
Q & A
Basic Research Questions
Q. What in vitro assays are recommended to characterize Flibanserin’s receptor binding affinity?
Flibanserin’s receptor affinity is typically assessed via radioligand binding assays using transfected cell lines expressing human 5-HT1A, 5-HT2A, and dopamine D4 receptors. Competitive binding studies with tritiated ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) can determine dissociation constants (Ki). Reported Ki values are 1 nM (5-HT1A agonist), 49 nM (5-HT2A antagonist), and 4–24 nM (D4 receptor) . Ensure assay buffers mimic physiological pH (7.4) and include controls for non-specific binding.
Q. How should researchers design an in vivo study to evaluate Flibanserin’s neuroprotective effects?
Use light-induced retinopathy models (e.g., rodents exposed to intense light) with single-day dosing (6–15 mg/kg, oral or intraperitoneal). Assess outcomes via electroretinography (ERG) for retinal function and histology for structural integrity. Include positive controls (e.g., antioxidants) and validate results in 5-HT1A knockout mice to confirm receptor specificity .
Q. What safety protocols are critical for handling Flibanserin hydrochloride in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability issues .
- Ventilation : Use fume hoods for weighing/powder handling to prevent inhalation .
- Storage : Keep in a locked, dry cabinet away from light and moisture .
- Disposal : Follow EPA guidelines for hazardous waste; incinerate at ≥1,000°C .
Q. What statistical approaches are appropriate for dose-response studies with Flibanserin?
Use one-way ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., efficacy across doses). For sample size calculation, assume an effect size ≥0.7, power (1-β) of 80%, and α=0.05. Include at least 6 animals per group to account for biological variability .
Advanced Research Questions
Q. How can isotopic labeling (e.g., Flibanserin-[d4] HCl) enhance pharmacokinetic studies?
Deuterated Flibanserin (C₂₀H₁₈D₄ClF₃N₄O) enables precise tracking via LC-MS/MS. Use it to quantify metabolic stability, plasma half-life, and tissue distribution. Compare deuterated vs. non-deuterated forms to assess isotope effects on receptor binding .
Q. What methodologies resolve conflicting data on Flibanserin’s efficacy in different experimental models?
- Model Variability : Optimize dosing regimens (e.g., acute vs. chronic) and species-specific metabolism. For example, rats may require higher doses than mice due to CYP450 differences.
- Endpoint Selection : Combine behavioral assays (e.g., forced swim test for antidepressant effects) with molecular markers (e.g., BDNF levels) to validate outcomes .
Q. How can gene expression analysis clarify Flibanserin’s role in reducing oxidative stress?
Perform RNA-seq or qPCR on retinal or neuronal tissues post-treatment. Target genes like SOD1 (superoxide dismutase) and Nrf2 (oxidative stress regulator). Normalize data to housekeeping genes (e.g., GAPDH) and confirm protein-level changes via Western blot .
Q. What strategies mitigate interspecies variability in Flibanserin’s metabolic pathways?
- In vitro metabolism : Use hepatocyte cultures (human vs. rodent) to identify species-specific CYP450 isoforms (e.g., CYP3A4 in humans).
- Pharmacokinetic modeling : Apply allometric scaling to adjust doses for translational studies .
Q. How can preclinical findings guide clinical trial design for Flibanserin in novel indications?
Translate neuroprotective or cardioprotective results (e.g., myocardial infarction models) into Phase I trials with biomarker-driven endpoints (e.g., serum troponin levels). Use adaptive trial designs to optimize dosing based on preclinical EC₅₀ values .
Q. Methodological Best Practices
Q. How to ensure reproducibility in Flibanserin experiments?
Properties
IUPAC Name |
3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAGFLQFMFCIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147359-76-0 | |
Record name | Flibanserin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147359760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLIBANSERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96XTC36K1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.